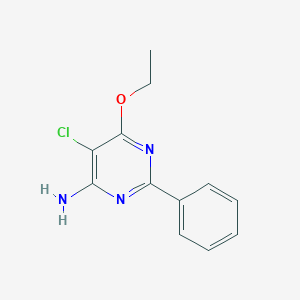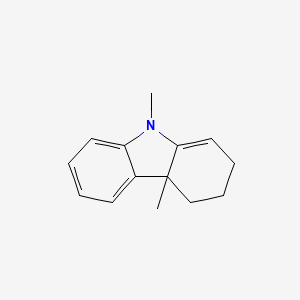
4a,9-dimethyl-3,4-dihydro-2H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,9-dimethyl-3,4-dihydro-2H-carbazole is a nitrogen-containing heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological and pharmacological activities, including antibacterial, antitumor, and antioxidant properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a,9-dimethyl-3,4-dihydro-2H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been reported to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4a,9-dimethyl-3,4-dihydro-2H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Potential use in anticancer therapies due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 4a,9-dimethyl-3,4-dihydro-2H-carbazole involves its interaction with specific molecular targets. For instance, it can bind to dihydrofolate reductase, inhibiting its activity and thereby exerting antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound with a similar structure but lacking the dimethyl substitutions.
9-Methylcarbazole: A derivative with a single methyl group at the 9-position.
3,6-Dimethylcarbazole: Another derivative with methyl groups at the 3 and 6 positions.
Uniqueness
4a,9-dimethyl-3,4-dihydro-2H-carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 4a and 9 positions can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
41503-36-0 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
4a,9-dimethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C14H17N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-9H,5-6,10H2,1-2H3 |
InChI-Schlüssel |
IBOZEFAOOFKNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC=C1N(C3=CC=CC=C23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


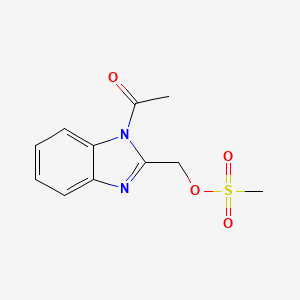
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
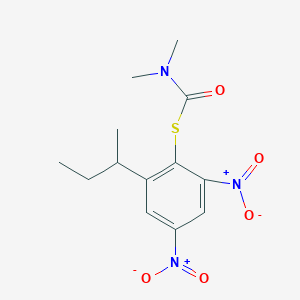
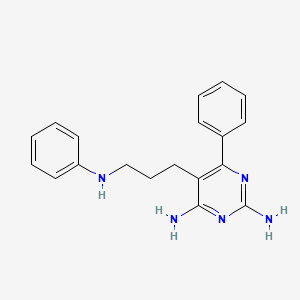

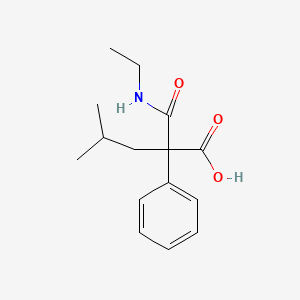
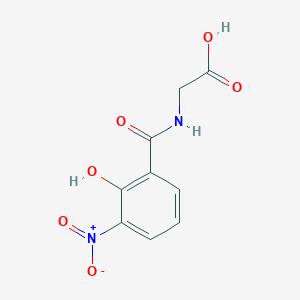
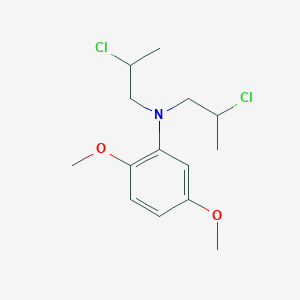

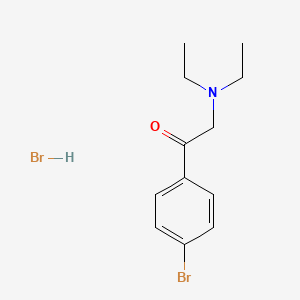
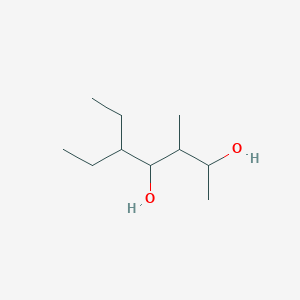
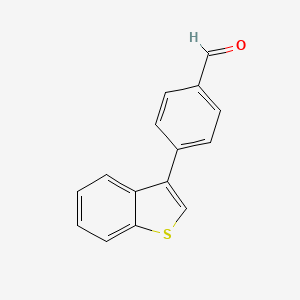
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
